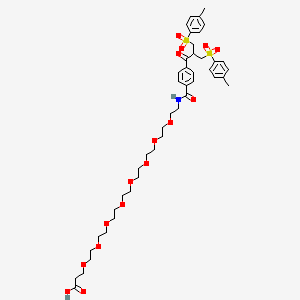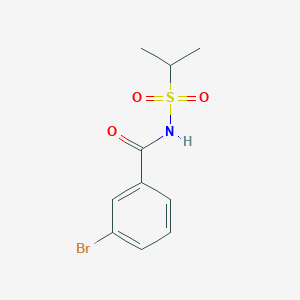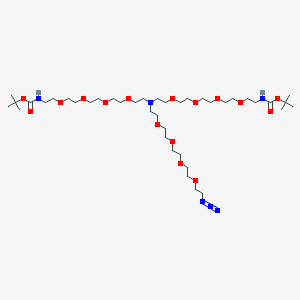
N-(Azido-PEG4)-N-bis(BocNH-PEG4)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Azido-PEG4)-N-bis(BocNH-PEG4) is a polyethylene glycol (PEG)-based compound that features an azido group and two tert-butoxycarbonyl (Boc) protected amine groups. This compound is primarily used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs) and other bio-conjugation applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(Azido-PEG4)-N-bis(BocNH-PEG4) involves multiple steps. Initially, the PEG4 chain is functionalized with azido and Boc-protected amine groups. The azido group is introduced via nucleophilic substitution reactions, typically using sodium azide. The Boc-protected amine groups are introduced through carbamate formation reactions using di-tert-butyl dicarbonate (Boc2O) under basic conditions .
Industrial Production Methods
Industrial production of N-(Azido-PEG4)-N-bis(BocNH-PEG4) follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow chemistry techniques to ensure consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions
N-(Azido-PEG4)-N-bis(BocNH-PEG4) undergoes various chemical reactions, including:
Click Chemistry Reactions: The azido group reacts with alkynes in the presence of copper(I) catalysts to form triazoles.
Deprotection Reactions: The Boc groups can be removed under acidic conditions to yield free amines.
Common Reagents and Conditions
Click Chemistry: Copper(I) iodide (CuI) and sodium ascorbate are commonly used as catalysts and reducing agents, respectively.
Deprotection: Trifluoroacetic acid (TFA) is typically used to remove Boc groups.
Major Products
Click Chemistry: The major product is a triazole-linked compound.
Deprotection: The major product is the free amine derivative.
Wissenschaftliche Forschungsanwendungen
N-(Azido-PEG4)-N-bis(BocNH-PEG4) has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in the development of PROTACs for targeted protein degradation.
Medicine: Utilized in drug delivery systems and diagnostic imaging.
Industry: Applied in the production of bioconjugates and functionalized materials.
Wirkmechanismus
The mechanism of action of N-(Azido-PEG4)-N-bis(BocNH-PEG4) involves its role as a linker molecule. The azido group participates in click chemistry reactions to form stable triazole linkages, while the Boc-protected amine groups can be deprotected to yield reactive amines. These functional groups enable the compound to facilitate the conjugation of various biomolecules and drugs, thereby enhancing their stability and bioavailability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
DBCO-PEG4-NHS Ester: Another PEG-based linker with a dibenzocyclooctyne (DBCO) group.
Bis-Mal-Lysine-PEG4-Acid: A non-cleavable linker containing maleimide and carboxylic acid groups.
Uniqueness
N-(Azido-PEG4)-N-bis(BocNH-PEG4) is unique due to its combination of azido and Boc-protected amine groups, which provide versatility in bio-conjugation and click chemistry applications. This dual functionality allows for the selective modification of biomolecules and the creation of complex molecular architectures .
Eigenschaften
Molekularformel |
C40H80N6O16 |
|---|---|
Molekulargewicht |
901.1 g/mol |
IUPAC-Name |
tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C40H80N6O16/c1-39(2,3)61-37(47)42-7-13-49-19-25-55-31-34-58-28-22-52-16-10-46(12-18-54-24-30-60-36-33-57-27-21-51-15-9-44-45-41)11-17-53-23-29-59-35-32-56-26-20-50-14-8-43-38(48)62-40(4,5)6/h7-36H2,1-6H3,(H,42,47)(H,43,48) |
InChI-Schlüssel |
KYGIDDMBGJPIFD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCN(CCOCCOCCOCCOCCNC(=O)OC(C)(C)C)CCOCCOCCOCCOCCN=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


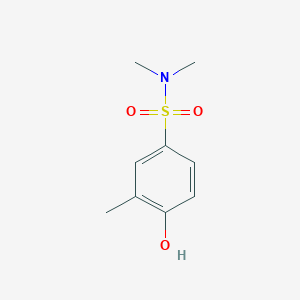

![4,4,4-Trifluoro-3-[3-(trifluoromethyl)phenyl]-(E)-crotonic acid](/img/structure/B13726368.png)

![N-tert-Butyl-3-fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide](/img/structure/B13726375.png)
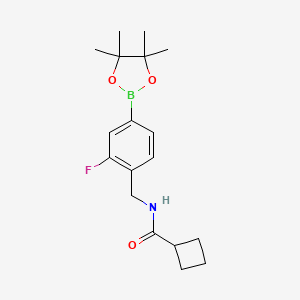




![1-[[5-Fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl]pyrrolidine](/img/structure/B13726408.png)
